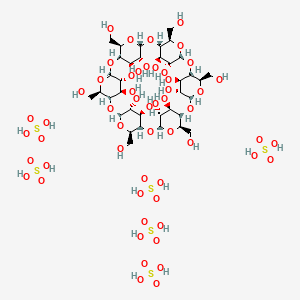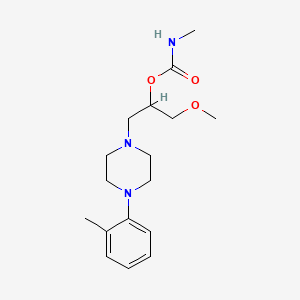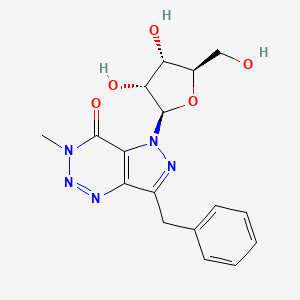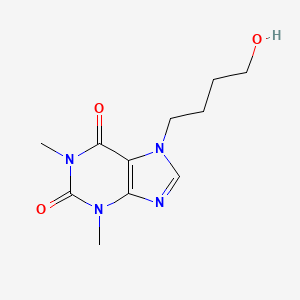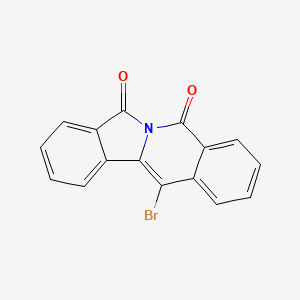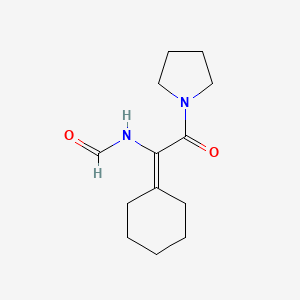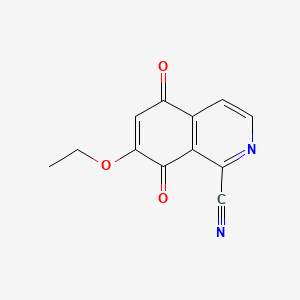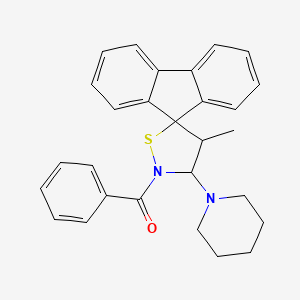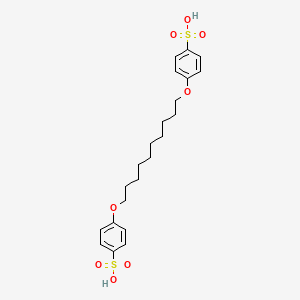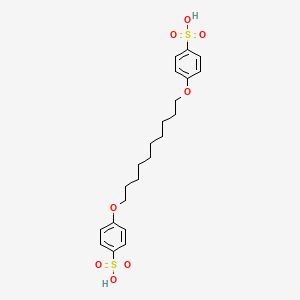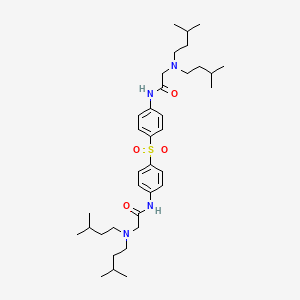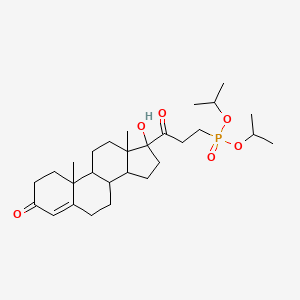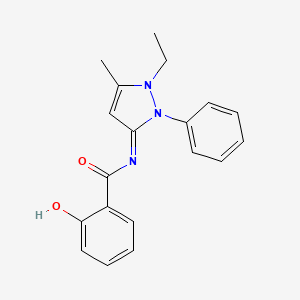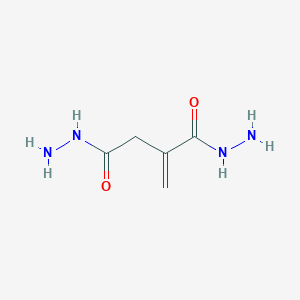
2-Methylidenebutanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 48833: , also known as 7alpha,12alpha,26-trihydroxycholest-4-en-3-one, is a cholestanoid compound. It is a derivative of cholest-4-en-3-one, substituted by hydroxy groups at the 7alpha, 12alpha, and 26 positions. This compound is an intermediate in bile acid metabolism and plays a significant role in various biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 48833 involves the hydroxylation of cholest-4-en-3-one at specific positions. The reaction conditions typically include the use of specific enzymes or chemical reagents that facilitate the addition of hydroxy groups at the desired positions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific requirements of the production process.
Industrial Production Methods: Industrial production of NSC 48833 may involve biotechnological methods, including the use of genetically engineered microorganisms or cell cultures that can produce the compound through metabolic pathways. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions: NSC 48833 undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler hydrocarbons.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: NSC 48833 is used as an intermediate in the synthesis of various bile acids and related compounds. It serves as a building block for the development of new chemical entities with potential therapeutic applications.
Biology: In biological research, NSC 48833 is studied for its role in bile acid metabolism and its effects on cellular processes. It is used to investigate the biochemical pathways involved in cholesterol metabolism and related disorders.
Medicine: NSC 48833 has potential applications in the development of drugs targeting bile acid-related diseases. Its role as an intermediate in bile acid synthesis makes it a valuable compound for studying and treating conditions such as cholestasis and other liver disorders.
Industry: In the industrial sector, NSC 48833 is used in the production of various biochemical products. Its applications include the synthesis of pharmaceuticals, nutraceuticals, and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of NSC 48833 involves its role as an intermediate in bile acid metabolism. It interacts with specific enzymes and molecular targets involved in the synthesis and regulation of bile acids. The hydroxy groups on the compound facilitate its binding to these enzymes, influencing the metabolic pathways and resulting in the production of various bile acids .
Comparación Con Compuestos Similares
- 7alpha-Hydroxycholest-4-en-3-one
- 12alpha-Hydroxycholest-4-en-3-one
- 26-Hydroxycholest-4-en-3-one
Uniqueness: NSC 48833 is unique due to the presence of hydroxy groups at the 7alpha, 12alpha, and 26 positions. This specific substitution pattern distinguishes it from other similar compounds and contributes to its unique biochemical properties and applications. The combination of these hydroxy groups enhances its role in bile acid metabolism and its potential therapeutic applications.
Propiedades
Número CAS |
6641-35-6 |
|---|---|
Fórmula molecular |
C5H10N4O2 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
2-methylidenebutanedihydrazide |
InChI |
InChI=1S/C5H10N4O2/c1-3(5(11)9-7)2-4(10)8-6/h1-2,6-7H2,(H,8,10)(H,9,11) |
Clave InChI |
NEWFQHAOPHWBPR-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC(=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


